Cas no 89320-59-2 (Phenanthrene, tetradecahydro-1,4b,7,7,10a-pentamethyl-)

Phenanthrene, tetradecahydro-1,4b,7,7,10a-pentamethyl- structure
89320-59-2 structure
Product Name:Phenanthrene, tetradecahydro-1,4b,7,7,10a-pentamethyl-
CAS No:89320-59-2
MF:C19H34
MW:262.473266124725
CID:604201
PubChem ID:71323595
Update Time:2025-04-19

Phenanthrene, tetradecahydro-1,4b,7,7,10a-pentamethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenanthrene, tetradecahydro-1,4b,7,7,10a-pentamethyl-
    • 1,4b,7,7,10a-pentamethyl-2,3,4,4a,5,6,8,8a,9,10-decahydro-1H-phenanthrene
    • 89320-59-2
    • DTXSID40753164
    • 1,4b,7,7,10a-Pentamethyltetradecahydrophenanthrene
    • Inchi: 1S/C19H34/c1-14-7-6-8-16-18(14,4)10-9-15-13-17(2,3)11-12-19(15,16)5/h14-16H,6-13H2,1-5H3
    • InChI Key: ZETFARXJIJVEJJ-UHFFFAOYSA-N
    • SMILES: C12(C)CCC(C)(C)CC1CCC1(C)C(C)CCCC21

Computed Properties

  • Exact Mass: 262.266051085g/mol
  • Monoisotopic Mass: 262.266051085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 0Ų
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